REACTION_CXSMILES
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[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[OH:9].[CH3:10][O:11][C:12]1[CH:20]=[CH:19][C:15]([C:16](O)=O)=[CH:14][C:13]=1[NH2:21]>>[NH2:21][C:13]1[CH:14]=[C:15]([C:16]2[O:9][C:3]3[CH:4]=[C:5]([CH3:8])[CH:6]=[CH:7][C:2]=3[N:1]=2)[CH:19]=[CH:20][C:12]=1[O:11][CH3:10]
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Name
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|
Quantity
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368 mg
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Type
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reactant
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Smiles
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NC1=C(C=C(C=C1)C)O
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Name
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|
Quantity
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500 mg
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Type
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reactant
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Smiles
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COC1=C(C=C(C(=O)O)C=C1)N
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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NC=1C=C(C=CC1OC)C=1OC2=C(N1)C=CC(=C2)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |